The Dawn of Ansamycins: A Technical History of Their Discovery
The Dawn of Ansamycins: A Technical History of Their Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The ansamycins, a class of macrocyclic antibiotics, represent a significant chapter in the history of antimicrobial drug discovery. Their unique "ansa" (Latin for handle) structure, consisting of an aliphatic chain bridging an aromatic nucleus, has given rise to potent therapeutic agents, most notably the rifamycins (B7979662) used in the treatment of tuberculosis. This technical guide delves into the core history of ansamycin discovery, providing detailed insights into the pioneering research that brought these remarkable compounds to light.
The Discovery of Rifamycins: A Tale of Italian Innovation
The story of ansamycins begins in 1957 at the Lepetit Pharmaceuticals research laboratories in Milan, Italy. A team of scientists led by Dr. Piero Sensi and Dr. Maria Teresa Timbal, in collaboration with Pinhas Margalith, embarked on a screening program for novel antibiotic-producing microorganisms. A soil sample collected from a pine forest near St. Raphael on the French Riviera yielded a new actinomycete strain, initially named Streptomyces mediterranei.[1][2]
Submerged fermentation of this microorganism produced a complex of related antibiotic substances. The initial publication in 1959 by Sensi and his colleagues in the Italian journal Il Farmaco titled "Rifomycin, a new antibiotic; preliminary report" announced the discovery of this new family of antibiotics, which they named "rifomycins."[3] The name was inspired by the French crime film "Rififi."[3]
The initial rifomycin complex consisted of at least five components (rifomycin A, B, C, D, and E). Of these, rifamycin (B1679328) B was the most stable and could be isolated in a crystalline form, although it possessed relatively weak antibacterial activity.[4] A crucial breakthrough came with the observation that rifamycin B could be transformed into the more potent rifamycin S and SV through chemical manipulation.[5] This laid the foundation for an extensive program of chemical modification aimed at developing orally active derivatives with improved therapeutic properties, ultimately leading to the synthesis of the highly successful drug, rifampin.[6]
Over the years, the classification of the producing microorganism has been revised. In 1969, it was reclassified as Nocardia mediterranei, and later in 1986, it was assigned to a new genus as Amycolatopsis mediterranei.[1][2] More recent phylogenetic analysis has led to the name Amycolatopsis rifamycinica.[2]
The Unveiling of Streptovaricins: An American Discovery
Almost concurrently with the discovery of rifamycins in Italy, a different group of ansamycins, the streptovaricins, was being uncovered in the United States. In 1957, researchers at the Upjohn Company in Kalamazoo, Michigan, reported the discovery of a new antibiotic complex from a soil sample collected in Dallas, Texas.[7] The producing organism was a novel actinomycete species named Streptomyces spectabilis.[7][8]
The initial publications in the American Review of Tuberculosis and Pulmonary Diseases by Siminoff et al. and Whitfield et al. described the isolation and properties of this new antimicrobial agent, which they named streptovaricin.[7] The streptovaricin complex was found to be a mixture of several related compounds, later identified as streptovaricins A, B, C, D, E, F, G, J, and K.[9] These compounds exhibited significant activity against Mycobacterium tuberculosis, sparking interest in their potential as anti-tuberculosis drugs.[7]
Experimental Protocols
Fermentation of Ansamycin-Producing Microorganisms
The production of both rifamycins and streptovaricins was achieved through submerged fermentation, a standard technique for antibiotic production at the time.
General Protocol for Submerged Fermentation:
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Inoculum Preparation: A pure culture of the producing strain (Amycolatopsis mediterranei for rifamycins or Streptomyces spectabilis for streptovaricins) is grown on a suitable agar (B569324) slant medium to generate a dense spore suspension.
-
Seed Culture: The spore suspension is used to inoculate a liquid seed medium in a shake flask. The seed culture is incubated with agitation to produce a high concentration of vegetative mycelium.
-
Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a sterile fermentation medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days. The composition of the fermentation medium is critical for optimal antibiotic yield and typically includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.[10]
Isolation and Purification of Ansamycins
The ansamycin antibiotics are typically isolated from the fermentation broth through a series of extraction and chromatographic steps.
General Protocol for Isolation and Purification:
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Broth Filtration: The fermentation broth is filtered to separate the mycelium from the culture filtrate, which contains the dissolved antibiotics.
-
Solvent Extraction: The pH of the culture filtrate is adjusted to optimize the extraction of the ansamycins into an organic solvent (e.g., ethyl acetate (B1210297), chloroform). The extraction is typically performed multiple times to ensure a high recovery rate.
-
Solvent Evaporation: The organic solvent containing the crude ansamycin extract is evaporated under reduced pressure to yield a concentrated residue.
-
Chromatographic Purification: The crude extract is then subjected to one or more rounds of column chromatography to separate the individual ansamycin components. Common stationary phases used in the 1950s and 1960s included alumina (B75360) and silica (B1680970) gel. The different rifomycins or streptovaricins are eluted from the column using a gradient of solvents with increasing polarity.
-
Crystallization: The purified ansamycin fractions are concentrated, and the compounds are crystallized from a suitable solvent or solvent mixture to obtain the final pure product.
Quantitative Data
The early ansamycins demonstrated significant in vitro activity against a range of bacteria, particularly Gram-positive organisms and mycobacteria. The following tables summarize some of the reported minimum inhibitory concentration (MIC) values for the initially discovered rifamycins and streptovaricins.
| Table 1: In Vitro Antibacterial Activity of Early Rifamycins (MIC in µg/mL) | ||
| Organism | Rifamycin B | Rifamycin SV |
| Staphylococcus aureus | >100 | 0.005 - 0.02 |
| Streptococcus pyogenes | >100 | 0.001 |
| Mycobacterium tuberculosis H37Rv | 50 - 100 | 0.02 - 0.5 |
| Escherichia coli | >100 | 10 - 20 |
Note: Data compiled from various sources and may show ranges due to different testing methodologies.
| Table 2: In Vitro Antibacterial Activity of Streptovaricin Complex and Derivatives (MIC in µg/mL) | ||
| Organism | Streptovaricin Complex | Streptovaricin C |
| Staphylococcus aureus (including MRSA) | 1 - 8 | 4 - 8[11] |
| Mycobacterium tuberculosis | 0.1 - 1.0 | N/A |
| Escherichia coli | >100 | N/A |
| Table 3: Fermentation Yields of Rifamycin B | ||
| Fermentation Condition | Yield (g/L) | Reference |
| Batch Fermentation | 10 | [12] |
| Fed-batch Fermentation | 18.67 | [12] |
| Solid-State Fermentation | up to 20 g/kg substrate | [12] |
Signaling Pathways and Mechanisms of Action
The discovery of ansamycins was followed by intensive research to elucidate their mode of action and biosynthetic origins.
Ansamycin Biosynthesis Pathway
The biosynthesis of ansamycins begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[13][][15] The AHBA molecule is then elongated by a Type I polyketide synthase (PKS) that adds a series of acetate and propionate (B1217596) units to form the polyketide chain.[16] This chain is then cyclized to form the characteristic ansa-macrocyclic lactam structure.
Mechanism of Action of Rifamycins
The primary molecular target of rifamycins is the bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcription.[][17][18] Rifamycins bind to the β-subunit of RNAP in a pocket within the DNA/RNA channel.[3] This binding does not prevent the initiation of transcription but physically blocks the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides.[3] This steric hindrance prevents the synthesis of longer RNA molecules, thereby inhibiting protein synthesis and leading to bacterial cell death. The high selectivity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart is the basis for their therapeutic efficacy and relatively low toxicity in humans.
Conclusion
The discoveries of rifamycins and streptovaricins in the late 1950s marked a pivotal moment in the fight against bacterial infections, particularly tuberculosis. The pioneering work of scientists at Lepetit Pharmaceuticals and the Upjohn Company not only introduced a new class of potent antibiotics but also laid the groundwork for decades of research into their biosynthesis, mechanism of action, and the development of improved semi-synthetic derivatives. This technical guide provides a glimpse into the foundational research that launched the era of ansamycin antibiotics, a testament to the power of natural product discovery in addressing critical medical needs.
References
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- 2. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System [frontiersin.org]
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- 7. US3871965A - Production of rifamycin B - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY: Biosynthesis of ansamycins - Reference pathway [kegg.jp]
- 12. The American Review of Tuberculosis archives [onlinebooks.library.upenn.edu]
- 13. chimia.ch [chimia.ch]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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